4-Bromooctane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

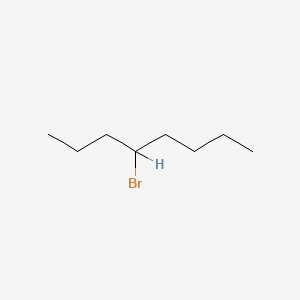

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-bromooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDODEDHSASFCSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883632 | |

| Record name | Octane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

999-06-4 | |

| Record name | 4-Bromooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=999-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 4-bromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000999064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 4-bromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 4-bromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromooctane (CAS: 999-06-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromooctane, identified by the CAS number 999-06-4, is an organobromine compound with the chemical formula C₈H₁₇Br.[1][2] It is a secondary bromoalkane where the bromine atom is substituted at the fourth position of an octane chain. This colorless to pale yellow liquid serves as a versatile intermediate in organic synthesis, finding applications in the pharmaceutical, agrochemical, and surfactant industries.[3] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of the octyl group into various molecular scaffolds through nucleophilic substitution and organometallic reactions. This guide provides a comprehensive overview of the chemical and physical properties, spectroscopic data, synthesis, key reactions, and safety information for this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.12 g/mol | [1][3] |

| CAS Number | 999-06-4 | [1][2] |

| IUPAC Name | This compound | [1][2] |

| Synonyms | 4-Octyl bromide, Octane, 4-bromo- | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 190.8 °C at 760 mmHg | [1] |

| Flash Point | 56.1 °C | [1] |

| Density | 1.108 g/cm³ | [1] |

| Refractive Index | 1.450 | [1] |

| InChI | InChI=1S/C8H17Br/c1-3-5-7-8(9)6-4-2/h8H,3-7H2,1-2H3 | [2] |

| InChIKey | FDODEDHSASFCSW-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(CCC)Br | [2] |

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, which are crucial for its identification and characterization.

NMR Spectroscopy

| Spectrum | Description |

| ¹H NMR | Data available in spectral databases.[1] Characteristic signals would include a multiplet for the proton on the carbon bearing the bromine (CH-Br) and overlapping multiplets for the methylene and methyl protons of the octyl chain. |

| ¹³C NMR | Data available in spectral databases.[1] The spectrum would show distinct signals for the eight carbon atoms of the octane chain, with the carbon attached to the bromine appearing at a characteristic chemical shift. |

Mass Spectrometry

| Technique | Key Features |

| GC-MS | The mass spectrum of this compound will exhibit a characteristic isotopic pattern for bromine, with two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.[4][5] Common fragmentation patterns for bromoalkanes involve the loss of the bromine atom and cleavage of the carbon-carbon bonds.[4][5] |

Infrared (IR) Spectroscopy

| Technique | Key Absorptions |

| FTIR | The IR spectrum of this compound will be dominated by absorptions corresponding to the alkyl chain.[1][6] |

| C-H stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.[6] | |

| C-H bending: Absorptions around 1465 cm⁻¹ and 1375 cm⁻¹.[6] | |

| C-Br stretching: A characteristic absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.[6] |

Synthesis and Reactions

Synthesis of this compound

A common method for the synthesis of this compound is via the bromination of 4-octanol using a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr).

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is charged with 4-octanol and an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: The flask is cooled in an ice-water bath. Phosphorus tribromide (PBr₃), typically one-third of a molar equivalent, is added dropwise from the dropping funnel with vigorous stirring.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

References

- 1. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. (4S)-4-bromooctane | C8H17Br | CID 52420267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and characterization of 4-bromooctane, a valuable alkyl halide intermediate in organic synthesis. The document details a robust experimental protocol for its preparation from 4-octanol and offers a thorough analysis of its spectroscopic properties for unambiguous identification and quality control.

Introduction

This compound (C₈H₁₇Br) is a colorless liquid with the IUPAC name this compound.[1][2] It serves as a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its utility lies in the reactivity of the carbon-bromine bond, which allows for the introduction of the octyl group into larger molecular frameworks through nucleophilic substitution and organometallic coupling reactions.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the nucleophilic substitution of 4-octanol using a brominating agent such as phosphorus tribromide (PBr₃). This reaction proceeds via the conversion of the hydroxyl group, a poor leaving group, into a good leaving group, which is subsequently displaced by a bromide ion.

Experimental Protocol: Synthesis of this compound from 4-Octanol

Materials:

-

4-Octanol

-

Phosphorus tribromide (PBr₃)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath.

-

Addition of Brominating Agent: Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred solution of 4-octanol. The addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for several hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly adding water to the reaction mixture while cooling in an ice bath. Transfer the mixture to a separatory funnel.

-

Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), and then filter to remove the drying agent.

-

Purification: Remove the solvent by rotary evaporation. The crude this compound can be further purified by vacuum distillation to obtain the final product as a colorless liquid.

Synthesis Workflow

References

Spectroscopic Profile of 4-Bromooctane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 4-bromooctane, a valuable alkyl halide intermediate in organic synthesis. The document details predicted and characteristic Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of reference. Furthermore, it outlines detailed experimental protocols for acquiring these spectra, offering a practical resource for laboratory work.

Spectroscopic Data Summary

The following tables summarize the predicted and characteristic spectroscopic data for this compound. This data is essential for the identification, characterization, and quality control of this compound in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~4.10 | Quintet | 1H | H-4 |

| ~1.85 | Multiplet | 2H | H-3 |

| ~1.70 | Multiplet | 2H | H-5 |

| ~1.30-1.50 | Multiplet | 6H | H-2, H-6, H-7 |

| ~0.90 | Triplet | 6H | H-1, H-8 |

¹³C NMR (Predicted)

| Chemical Shift (ppm) | Assignment |

| ~55 | C-4 |

| ~38 | C-3 |

| ~35 | C-5 |

| ~31 | C-6 |

| ~29 | C-2 |

| ~22 | C-7 |

| ~14 | C-1, C-8 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2950-2850 | Strong | C-H stretching (alkane) |

| 1465 | Medium | C-H bending (methylene) |

| 1380 | Medium | C-H bending (methyl) |

| 650-550 | Strong | C-Br stretching |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 192/194 | Low | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 113 | High | [M-Br]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Butyl cation) |

| 43 | High | [C₃H₇]⁺ (Propyl cation) |

| 29 | Medium | [C₂H₅]⁺ (Ethyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR

-

Sample Preparation: A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used.

-

Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.

-

Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance the signal.

-

Key parameters include a spectral width of approximately 220 ppm, a relaxation delay of 2 seconds, and an acquisition time of 1-2 seconds.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) are typically required.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS). For ¹H NMR, the signals are integrated, and coupling constants are measured.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy - Neat Liquid

-

Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum can be obtained. A single drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: An FTIR spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the clean, empty salt plates is recorded.

-

The salt plates with the sample are placed in the sample holder.

-

The sample spectrum is recorded, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

-

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum of this compound. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL.

-

Instrumentation: A GC-MS system, consisting of a gas chromatograph coupled to a mass spectrometer (typically a quadrupole or ion trap analyzer), is used.

-

Gas Chromatography:

-

A small volume of the sample solution (e.g., 1 µL) is injected into the GC inlet, which is heated to ensure vaporization.

-

The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar DB-5ms column).

-

The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate the components of the sample based on their boiling points and interactions with the stationary phase.

-

-

Mass Spectrometry:

-

As this compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

Electron ionization (EI) is typically used, where the molecules are bombarded with a high-energy electron beam (70 eV), causing them to ionize and fragment.

-

The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

-

-

Data Analysis: The mass spectrum is a plot of ion abundance versus m/z. The molecular ion peak and the fragmentation pattern are analyzed to determine the molecular weight and structural features of the compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) is a key diagnostic feature.

Visualizations

The following diagrams illustrate the logical workflow of spectroscopic analysis and the signaling pathways involved in identifying the structure of this compound.

Caption: Workflow of Spectroscopic Analysis for this compound.

Caption: Information Pathways in Spectroscopic Identification.

The Solubility Profile of 4-Bromooctane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of 4-bromooctane, a key intermediate in various synthetic pathways, within a range of common organic solvents. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. This document provides a consolidated overview of its solubility characteristics, detailed experimental protocols for solubility determination, and the underlying physicochemical principles governing its behavior in solution.

Core Principles of this compound Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between the solute and the solvent.[1] this compound, an alkyl halide, possesses a polar carbon-bromine bond, leading to a molecular dipole moment. However, the molecule is dominated by its long, non-polar eight-carbon alkyl chain. Consequently, its solubility is dictated by a balance of dipole-dipole interactions and London dispersion forces.

Haloalkanes, such as this compound, are generally soluble in organic solvents because the energy required to break the intermolecular attractions between the haloalkane molecules and between the solvent molecules is comparable to the energy released when new attractions are formed between the haloalkane and solvent molecules.[2] In contrast, this compound exhibits very low solubility in highly polar solvents like water. This is because the strong hydrogen bonds between water molecules are energetically more favorable than the weaker interactions that would be formed with the haloalkane.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, for many common organic solvents, this compound is considered to be miscible. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase.[3] For practical purposes in a laboratory setting, miscibility can be considered as a very high degree of solubility.

The following table summarizes the expected solubility of this compound in various organic solvents, based on the known behavior of similar long-chain bromoalkanes, such as 1-bromooctane, and general principles of solvent miscibility.

| Solvent | Polarity | Expected Solubility of this compound |

| Hexane | Non-polar | Miscible |

| Toluene | Non-polar | Miscible |

| Diethyl Ether | Polar Aprotic | Miscible |

| Ethyl Acetate | Polar Aprotic | Miscible |

| Acetone | Polar Aprotic | Miscible |

| Ethanol | Polar Protic | Miscible |

| Methanol | Polar Protic | Miscible |

| Dichloromethane | Polar Aprotic | Miscible |

| Chloroform | Polar Aprotic | Miscible |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble |

| Water | Highly Polar | Very Low Solubility / Immiscible |

Note: "Miscible" indicates that this compound and the solvent are expected to be soluble in each other in all proportions. The term "Soluble" is used for polar aprotic solvents like DMSO where, while high solubility is expected, complete miscibility may not always be the case without experimental verification.

Factors Influencing Solubility

The solubility of this compound in an organic solvent is influenced by several key factors. The logical relationship between these factors and the resulting solubility is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

Experimental Protocol: Determination of Solubility via the Saturation Shake-Flask Method

A reliable method for determining the solubility of a liquid like this compound in an organic solvent is the saturation shake-flask method, followed by quantitative analysis of the saturated solution using gas chromatography (GC).[4]

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Internal standard for GC analysis (e.g., a non-reactive alkane of similar chain length)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) with a Flame Ionization Detector (FID) and a suitable capillary column

Experimental Workflow:

References

A Technical Guide to the Chirality and Stereoisomers of 4-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemical aspects of 4-bromooctane, a chiral haloalkane. Due to its asymmetric center, this compound serves as a valuable model for understanding the synthesis, separation, and characterization of enantiomers, which is a critical consideration in the field of drug development and stereoselective synthesis.

Introduction to the Chirality of this compound

This compound is a chiral molecule due to the presence of a stereocenter at the fourth carbon atom (C4), which is bonded to four different substituents: a hydrogen atom, a bromine atom, a propyl group, and a butyl group.[1] This chirality gives rise to the existence of two non-superimposable mirror images known as enantiomers: (R)-4-bromooctane and (S)-4-bromooctane.[2][3]

These enantiomers possess identical physical properties such as boiling point, density, and refractive index in an achiral environment.[4] However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions.[5] This property is known as optical activity. Furthermore, enantiomers can exhibit significantly different biological activities and pharmacological effects, making their separation and individual characterization crucial in drug discovery and development.[6]

Physicochemical and Stereochemical Properties

| Property | Racemic this compound | (R)-4-Bromooctane (Illustrative) | (S)-4-Bromooctane (Illustrative) | Reference |

| Molecular Formula | C₈H₁₇Br | C₈H₁₇Br | C₈H₁₇Br | [7] |

| Molecular Weight | 193.12 g/mol | 193.12 g/mol | 193.12 g/mol | [7] |

| CAS Number | 999-06-4 | 51387417 | 52420267 | [2][3][7] |

| Boiling Point | ~191°C | ~191°C | ~191°C | [8] |

| Density | ~1.108 g/cm³ | ~1.108 g/cm³ | ~1.108 g/cm³ | [8] |

| Specific Rotation ([α]²⁰_D) | 0° | > 0° (e.g., +25.0°) | < 0° (e.g., -25.0°) | [4] |

Note: The specific rotation values for the individual enantiomers are illustrative and represent hypothetical, albeit realistic, measurements.

Synthesis of this compound Stereoisomers

The synthesis of this compound can be approached through methods that yield a racemic mixture or through stereoselective routes to obtain an enrichment of one enantiomer.

Synthesis of Racemic this compound

A common laboratory-scale synthesis of racemic this compound involves the conversion of an achiral starting material, such as 4-octanol, using a brominating agent.

Experimental Protocol: Synthesis of Racemic this compound from 4-Octanol

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1 equivalent of 4-octanol dissolved in a suitable inert solvent like diethyl ether or dichloromethane.

-

Reagent Addition: Cool the flask in an ice bath. Slowly add 1.1 equivalents of a brominating agent, such as phosphorus tribromide (PBr₃), to the stirred solution. The reaction is exothermic.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Carefully quench the reaction by slowly adding water. Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude this compound can be purified by fractional distillation to yield the final product.

Stereoselective Synthesis

Obtaining an enantiomerically enriched sample of this compound requires a stereoselective synthetic strategy. One common approach is to start with a chiral precursor. For instance, the Mitsunobu reaction on an enantiomerically pure alcohol can proceed with an inversion of stereochemistry. While a specific protocol for this compound is not detailed in the literature, a general procedure would be as follows:

Experimental Protocol: Illustrative Stereoselective Synthesis of (S)-4-Bromooctane

-

Starting Material: Begin with commercially available, enantiomerically pure (R)-4-octanol.

-

Reaction Setup: In a nitrogen-purged flask, dissolve 1 equivalent of (R)-4-octanol, 1.5 equivalents of triphenylphosphine (PPh₃), and 1.5 equivalents of a zinc bromide (ZnBr₂) in an anhydrous solvent like tetrahydrofuran (THF).

-

Reagent Addition: Cool the solution to 0°C and slowly add 1.5 equivalents of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Purification: The product, (S)-4-bromooctane, is then isolated and purified using column chromatography. The reaction proceeds with an inversion of configuration at the stereocenter.

Separation and Analysis of Stereoisomers

The separation of the (R) and (S) enantiomers of this compound is essential for their individual study. Chiral chromatography is the most powerful technique for this purpose.[9]

Chiral Gas Chromatography (GC)

Chiral GC, utilizing a capillary column coated with a chiral stationary phase (CSP), is a highly effective method for separating volatile enantiomers like this compound. Cyclodextrin-based CSPs are commonly used for this type of separation.[10]

Experimental Protocol: Chiral GC Analysis of this compound

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a β-cyclodextrin-based column).

-

Sample Preparation: Prepare a dilute solution of racemic this compound in a volatile solvent such as hexane or dichloromethane.

-

GC Conditions (Illustrative):

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivative of β-cyclodextrin.

-

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Detector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at a rate of 5°C/min.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the sample. The two enantiomers will interact differently with the chiral stationary phase, resulting in different retention times and two separated peaks on the chromatogram. The ratio of the peak areas can be used to determine the enantiomeric excess.

The following table provides illustrative data from a hypothetical chiral GC separation of this compound enantiomers.

| Stereoisomer | Retention Time (min) (Illustrative) | Peak Area (%) (Illustrative) |

| (R)-4-Bromooctane | 12.5 | 50 |

| (S)-4-Bromooctane | 13.2 | 50 |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another powerful technique for enantiomeric separation. Polysaccharide-based chiral stationary phases are widely used and offer broad applicability.[5][11]

Experimental Protocol: Chiral HPLC Analysis of this compound

-

Instrumentation: An HPLC system with a UV detector and a chiral column (e.g., a polysaccharide-based column like cellulose or amylose derivatives on a silica support).

-

Mobile Phase: A mixture of hexane and isopropanol is typically used for normal-phase chiral separations. The exact ratio needs to be optimized to achieve the best resolution.

-

Sample Preparation: Dissolve the this compound sample in the mobile phase.

-

HPLC Conditions (Illustrative):

-

Column: Polysaccharide-based chiral column (e.g., Chiralcel OD-H).

-

Mobile Phase: 99:1 Hexane:Isopropanol.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm.

-

Temperature: 25°C.

-

-

Analysis: Inject the sample. The enantiomers will exhibit different retention times, allowing for their separation and quantification.

Determination of Enantiomeric Excess

The enantiomeric excess (ee) is a measure of the purity of a chiral sample. It is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage.[12]

Polarimetry

Polarimetry is a classical technique used to measure the optical rotation of a chiral substance. The specific rotation is a characteristic physical property of an enantiomer.[13]

Experimental Protocol: Determination of Specific Rotation by Polarimetry

-

Instrumentation: A polarimeter.

-

Sample Preparation: Accurately weigh a sample of the enantiomerically enriched this compound and dissolve it in a known volume of a suitable achiral solvent (e.g., chloroform or ethanol) to obtain a precise concentration (c, in g/mL).

-

Measurement: Transfer the solution to a polarimeter cell of a known path length (l, in decimeters). Measure the observed rotation (α) at a specific temperature (usually 20°C or 25°C) and wavelength (typically the sodium D-line, 589 nm).

-

Calculation of Specific Rotation: [α]^T_D = α / (l × c)

-

Calculation of Enantiomeric Excess: ee (%) = ([α]_observed / [α]_pure) × 100 Where [α]_pure is the specific rotation of the pure enantiomer.

Visualizing Stereochemical Relationships and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to the stereoisomers of this compound.

References

- 1. youtube.com [youtube.com]

- 2. (4S)-4-bromooctane | C8H17Br | CID 52420267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4R)-4-bromooctane | C8H17Br | CID 51387417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Probing Enantiomer Purity | Latest News | Chemical & Engineering News [pubsapp.acs.org]

- 7. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemnet.com [chemnet.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. gcms.cz [gcms.cz]

- 11. csfarmacie.cz [csfarmacie.cz]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. 5.3 Optical Activity - Organic Chemistry | OpenStax [openstax.org]

An In-depth Technical Guide to the Properties, Synthesis, and Analysis of (S)-4-Bromooctane and (R)-4-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Chirality and its Importance in Drug Development

Chirality, the property of a molecule that is non-superimposable on its mirror image, is a fundamental concept in drug design and development. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles.[1][2] One enantiomer may elicit the desired therapeutic effect, while the other may be inactive or, in some cases, cause adverse effects.[3] Therefore, the ability to synthesize and analyze stereochemically pure compounds is of paramount importance in the pharmaceutical industry. (S)-4-Bromooctane and (R)-4-Bromooctane are chiral secondary alkyl halides that can serve as precursors to a variety of more complex chiral molecules.[4]

Physicochemical Properties

Enantiomers share identical physical properties in an achiral environment. Therefore, (S)-4-Bromooctane and (R)-4-Bromooctane have the same molecular weight, boiling point, melting point, and density as the racemic mixture of 4-bromooctane.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Br | [5] |

| Molecular Weight | 193.12 g/mol | [5] |

| Appearance | Colorless liquid | [6] |

| Boiling Point | ~190.8 °C at 760 mmHg | [7] |

| Density | ~1.108 g/cm³ | [7] |

| Flash Point | 56.1 °C | [7] |

| Solubility | Insoluble in water; soluble in organic solvents |

Optical Activity

The defining characteristic that differentiates enantiomers is their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal magnitude.[8][9] This property is known as optical activity and is measured using a polarimeter. The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the following equation:

[α] = α / (l × c)

where:

-

α is the observed rotation in degrees.

-

l is the path length of the sample tube in decimeters (dm).

-

c is the concentration of the sample in g/mL.[10]

Note: Specific experimental values for the specific rotation of (S)-4-Bromooctane and (R)-4-Bromooctane were not found in the reviewed literature. The signs, (+) or (-), are determined experimentally and do not directly correlate with the (S) or (R) designation.[10]

Experimental Protocols

Synthesis of Racemic this compound

A common method for the synthesis of secondary alkyl bromides is the reaction of the corresponding alcohol with a brominating agent.

Workflow for the Synthesis of Racemic this compound:

Caption: General workflow for the synthesis of racemic this compound.

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve racemic octan-4-ol in a suitable anhydrous solvent such as diethyl ether or dichloromethane.

-

Addition of Brominating Agent: Cool the solution in an ice bath (0 °C). Slowly add phosphorus tribromide (PBr₃) or concentrated hydrobromic acid (HBr) to the stirred solution.[11] The reaction is exothermic and should be controlled.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Work-up: Carefully quench the reaction by slowly adding it to ice-cold water. Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid) and brine.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Enantioselective Synthesis

Enantiomerically pure (S)-4-Bromooctane or (R)-4-Bromooctane can be synthesized from the corresponding chiral alcohol with inversion of stereochemistry using reagents like phosphorus tribromide (PBr₃) or via activation of the alcohol followed by Sₙ2 displacement with a bromide source.[7][12]

Workflow for Stereospecific Synthesis of (S)-4-Bromooctane:

References

- 1. mdpi.com [mdpi.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. ijpras.com [ijpras.com]

- 4. Chiral Alkyl Halides: Underexplored Motifs in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Formal enantioconvergent substitution of alkyl halides via catalytic asymmetric photoredox radical coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Specific rotation - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Alcohols to Alkyl Halides - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to the Synthesis of 4-Bromooctane: Discovery and Historical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromooctane, a secondary alkyl halide, serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecular architectures relevant to pharmaceutical and materials science research. Its discovery and the evolution of its synthetic routes reflect the broader advancements in the field of organic chemistry. This technical guide provides a comprehensive overview of the historical and modern methods for the synthesis of this compound, with a focus on detailed experimental protocols and comparative data.

Introduction

The journey of haloalkanes from simple laboratory curiosities to indispensable building blocks in organic synthesis is a testament to the progress of chemical sciences.[1] The systematic synthesis of these compounds began in the 19th century, driven by an increasing understanding of alkane structures and the development of methods for the selective formation of carbon-halogen bonds.[1] Key among these methods were the addition of halogens and hydrohalogens to alkenes and the conversion of alcohols to alkyl halides.[1] this compound (CAS No. 999-06-4), a secondary bromoalkane, exemplifies the utility of this class of compounds as a precursor for introducing an octyl group in various synthetic transformations.[2][3] This guide will delve into the discovery and historical development of synthetic methods for this compound, providing detailed experimental protocols for its preparation.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and subsequent reactions.

| Property | Value |

| Molecular Formula | C₈H₁₇Br |

| Molecular Weight | 193.12 g/mol |

| Boiling Point | 190.8 °C at 760 mmHg |

| Density | 1.108 g/cm³ |

| Refractive Index | 1.45 |

| Flash Point | 56.1 °C |

| CAS Number | 999-06-4 |

Table 1: Physicochemical properties of this compound.[4][5][6]

Historical Perspective and Discovery

While a definitive "discovery" paper for this compound is not readily identifiable in early chemical literature, its synthesis falls under the well-established reactions of alcohols and alkenes that were being extensively explored in the late 19th and early 20th centuries. The synthesis of its isomer, 1-bromooctane, is well-documented, and it is highly probable that this compound was first prepared by similar methods from the corresponding secondary alcohol, 4-octanol. The development of synthetic routes for secondary alkyl bromides was a significant step in expanding the toolkit of organic chemists, allowing for more complex and branched structures to be synthesized.

Synthetic Methodologies

The synthesis of this compound can be approached through several key pathways, primarily involving the conversion of 4-octanol, the hydrobromination of an octene, or the radical bromination of octane.

Synthesis from 4-Octanol

The most common and practical laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 4-octanol. Two primary reagents are employed for this transformation: hydrobromic acid and phosphorus tribromide.

This method involves the protonation of the hydroxyl group of 4-octanol by hydrobromic acid, followed by a nucleophilic attack of the bromide ion. The reaction can be carried out using concentrated hydrobromic acid, often with a catalyst such as sulfuric acid.[7]

Experimental Protocol:

A detailed experimental protocol for the synthesis of a secondary bromoalkane (2-bromooctane) from the corresponding alcohol (2-octanol) using hydrobromic acid is described as heating 2-octanol with hot, concentrated hydrobromic acid. A reaction time of one hour at 130-135 °C is necessary to ensure a complete reaction.[8] Although the major product is the bromoalkane, elimination products (octenes) can also be formed.[8]

A general procedure for a similar primary bromoalkane, 1-bromopentane, involves adding concentrated sulfuric acid to a mixture of sodium bromide and 1-pentanol in water, followed by heating under reflux for two hours.[9] The crude product is then distilled, washed with water, sulfuric acid, and sodium bicarbonate solution, and finally redistilled.[9] A similar workup procedure would be applicable to the synthesis of this compound.

Reaction Workflow:

Caption: Synthesis of this compound from 4-Octanol via Acid-Catalyzed Substitution.

Phosphorus tribromide (PBr₃) is a classic and efficient reagent for converting primary and secondary alcohols to their corresponding bromides.[10] This reaction generally proceeds with high yields and avoids the carbocation rearrangements that can sometimes occur under acidic conditions.[10]

Experimental Protocol:

Reaction Workflow:

Caption: Synthesis of this compound from 4-Octanol using Phosphorus Tribromide.

Synthesis from Octene

The addition of hydrogen bromide (HBr) across the double bond of an octene is another viable route to this compound. The starting material would typically be 4-octene. According to Markovnikov's rule, the bromine atom will add to the more substituted carbon of the double bond. In the case of 4-octene, both carbons of the double bond are equally substituted, so the addition of HBr will yield this compound.

Synthesis from Octane

Direct bromination of octane can lead to a mixture of brominated isomers. However, radical bromination using a reagent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., light or AIBN) can provide some selectivity for the secondary positions. This method is generally less specific for producing a single isomer like this compound compared to the synthesis from 4-octanol. One documented method involves the reaction of octane with ferric(III) bromide at high temperatures (200-250 °C) for an extended period (21 hours) in an autoclave, which results in a mixture of 2-, 3-, and this compound.[4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the synthesis of bromoalkanes, which can serve as a reference for the expected yields in the synthesis of this compound.

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 1-Octanol | HBr / H₂SO₄ | 1-Bromooctane | 80 | [11] |

| 1-Propanol | NaBr / H₂SO₄ | 1-Bromopropane | ~70 | [12] |

| 1-Pentanol | NaBr / H₂SO₄ | 1-Bromopentane | Not specified | [9] |

| 2-Octanol | HBr | 2-Bromooctane | Not specified | [8] |

| Octane | FeBr₃ | 2-, 3-, and this compound (mixture) | Not specified | [4] |

Table 2: Comparative yields for the synthesis of bromoalkanes.

Conclusion

The synthesis of this compound is rooted in fundamental reactions of organic chemistry. While its specific discovery is not prominently documented, the methods for its preparation are well-established and analogous to those for other secondary alkyl bromides. The most reliable and specific laboratory synthesis remains the reaction of 4-octanol with either hydrobromic acid or phosphorus tribromide. The choice of method may depend on the desired scale, purity requirements, and the availability of reagents. This guide provides the necessary theoretical and practical framework for researchers to approach the synthesis of this compound with a solid understanding of its historical context and the detailed methodologies involved. Further research into optimizing reaction conditions and developing greener synthetic routes remains an area of interest for modern organic chemists.

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. web.alfredstate.edu [web.alfredstate.edu]

- 4. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Laboratory synthesis haloalkanes halogenoalkanes from alcohols alkanes industrial manufacture methods reagents reaction conditions equations alkyl halides advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

4-Bromooctane: A Versatile Precursor in Modern Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

4-Bromooctane (CAS No. 999-06-4) is a vital organobromine compound that serves as a versatile precursor and building block in a multitude of organic syntheses.[1] Its unique combination of a reactive bromine atom and a non-polar octyl chain makes it an indispensable intermediate in the pharmaceutical, agrochemical, and material science industries.[1][2] This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic applications, and detailed experimental protocols involving this compound, tailored for professionals in chemical research and development.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to its application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1][2][3][4] |

| Appearance | Colorless liquid with a faint, sweet odor | [1][2] |

| Boiling Point | 190.8 °C to 191.87 °C at 760 mmHg | [1][2][5] |

| Density | Approximately 1.108 g/cm³ at 20 °C | [2][5][6] |

| Flash Point | 56.1 °C | [1][2][5] |

| Refractive Index | ~1.45 | [2][5][6] |

| Vapor Pressure | 0.739 mmHg at 25 °C | [1][6] |

| CAS Number | 999-06-4 | [1][3][4][5] |

| EINECS Number | 213-655-4 | [1][3] |

Core Synthetic Applications

The reactivity of the carbon-bromine bond is central to the utility of this compound. As a secondary alkyl halide, it readily participates in a variety of transformations, primarily nucleophilic substitution and elimination reactions. It is also a key starting material for the preparation of organometallic reagents.

-

Pharmaceutical and Agrochemical Synthesis : this compound is used as an intermediate to introduce the octyl group into more complex molecules, which is crucial for modulating the lipophilicity and, consequently, the biological activity of new drug candidates and pesticides.[1][2]

-

Grignard Reagents : It serves as an excellent precursor for the synthesis of the Grignard reagent, octan-4-ylmagnesium bromide. This organometallic compound is a powerful nucleophile used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and carbon dioxide.[7][8]

-

Surfactant and Polymer Manufacturing : The long alkyl chain of this compound is incorporated into surfactants to provide the necessary hydrophobic tail.[1] In the polymer industry, it can be used to introduce alkyl backbones, enhancing the flexibility and durability of the resulting polymers.[2]

Key Synthetic Transformations and Experimental Protocols

The following sections detail the methodologies for the three primary types of reactions involving this compound.

The formation of an organomagnesium halide (Grignard reagent) is one of the most important applications of this compound, creating a potent carbon-based nucleophile.

Experimental Protocol: Preparation of Octan-4-ylmagnesium Bromide and Subsequent Reaction with an Aldehyde

-

Materials : this compound (1 equivalent), magnesium turnings (1.2 equivalents), anhydrous diethyl ether or THF, iodine crystal (catalytic), aldehyde (1 equivalent), 1 M HCl (aqueous), saturated aqueous NH₄Cl.

-

Glassware : All glassware must be rigorously dried in an oven overnight and assembled hot under a dry, inert atmosphere (e.g., nitrogen or argon).

-

Procedure :

-

Place the magnesium turnings and a small iodine crystal in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar.

-

Add a small volume of anhydrous ether to cover the magnesium.

-

Dissolve this compound in anhydrous ether and add it to the dropping funnel.

-

Add a small portion of the this compound solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming may be required to start the reaction.[9]

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9][10]

-

After the addition is complete, continue to stir the mixture at reflux for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Dissolve the aldehyde in anhydrous ether and add it dropwise to the Grignard reagent solution.

-

After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude secondary alcohol. Further purification can be achieved by column chromatography or distillation.

-

This compound, as a secondary alkyl halide, can undergo nucleophilic substitution, typically via an Sₙ2 mechanism, to introduce a wide range of functional groups.

Experimental Protocol: Synthesis of 4-Octylnitrile

-

Materials : this compound (1 equivalent), sodium cyanide (1.5 equivalents), dimethyl sulfoxide (DMSO).

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium cyanide in DMSO.

-

Add this compound to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

-

Separate the layers and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting 4-octylnitrile by vacuum distillation.

-

Treatment of this compound with a strong, sterically hindered base promotes an E2 elimination reaction to form a mixture of alkenes, typically favoring the more substituted Zaitsev product.[11][12]

Experimental Protocol: Synthesis of Octenes

-

Materials : this compound (1 equivalent), potassium tert-butoxide (1.5 equivalents), tert-butanol.

-

Procedure :

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, dissolve potassium tert-butoxide in tert-butanol.

-

Add this compound to the solution.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction's completion by GC analysis.

-

Cool the reaction mixture to room temperature.

-

Add water and extract the product with a low-boiling point solvent like pentane.

-

Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.

-

Carefully remove the solvent by distillation. The resulting product will be a mixture of octene isomers (primarily cis/trans-oct-3-ene and oct-4-ene), which can be separated by fractional distillation if required.

-

Safety and Handling

This compound is an alkyl halide and should be handled with care in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. It is a combustible liquid with a flash point of 56.1 °C.[1][2] Store in a cool, dry place away from oxidizing agents. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

- 1. Cas 999-06-4,this compound | lookchem [lookchem.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound | CAS#:999-06-4 | Chemsrc [chemsrc.com]

- 6. This compound|lookchem [lookchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. The Grignard Reaction – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

4-Bromooctane: A Comprehensive Technical Guide to Safety, Handling, and Disposal

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and disposal procedures for 4-Bromooctane (CAS No. 999-06-4). The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for professionals working with this compound.

Chemical and Physical Properties

This compound is a colorless liquid with a faint, sweet odor.[1][2] It is an organic compound with the molecular formula C₈H₁₇Br.[1][2][3] Understanding its physical and chemical properties is fundamental to its safe handling and use in experimental settings.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2][3][4] |

| Molecular Weight | 193.12 g/mol | [1][3][4] |

| Appearance | Colorless liquid | [1][2] |

| Odor | Faint, sweet | [1][2] |

| Boiling Point | 190.8 °C at 760 mmHg | [1] |

| Flash Point | 56.1 °C | [1][2] |

| Density | 1.108 g/cm³ | [1] |

| Vapor Pressure | 0.739 mmHg at 25°C | [2] |

| Refractive Index | 1.45 | [1] |

| LogP | 3.74020 |

Safety and Hazard Information

While specific toxicity data for this compound is largely unavailable in the provided search results, general precautions for handling halogenated organic compounds should be strictly followed.[5] The health hazards of this product have not been fully investigated.[6]

Table 2: Hazard Identification and Precautionary Statements

| Hazard Category | GHS Classification | Precautionary Statements |

| Health Hazards | Not fully classified; potential irritant.[5][6] | Avoid breathing mist, gas, or vapors.[5] Avoid contact with skin and eyes.[5][7] Wash hands and face thoroughly after handling.[7] |

| Physical Hazards | Combustible liquid.[7][8][9] | Keep away from heat, sparks, open flames, and hot surfaces.[7][8][9][10] No smoking.[7][8][9] |

| Environmental Hazards | Potentially toxic to aquatic life.[7][8] | Avoid release to the environment.[7][8] |

Note: GHS classification data for this compound is not consistently available. The information presented is based on related compounds and general chemical safety principles.

Handling and Storage Protocols

Proper handling and storage are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A comprehensive assessment of the risks should be conducted before handling this compound to determine the appropriate PPE. The following are general recommendations:

-

Eye/Face Protection : Wear tightly fitting safety goggles with side-shields.[5]

-

Skin Protection : Wear impervious, chemical-resistant gloves and protective clothing.[5][6]

-

Respiratory Protection : If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[5] Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6][7]

Safe Handling Procedures

-

Avoid the formation of dust and aerosols.[5]

-

Use non-sparking tools to prevent fire caused by electrostatic discharge.[5][7]

-

Do not eat, drink, or smoke when using this product.[9]

Storage Conditions

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[5][7][10]

-

Store away from incompatible materials such as strong oxidizing agents and strong bases.[7][10]

Emergency Procedures

First-Aid Measures

Table 3: First-Aid Measures for this compound Exposure

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5] |

| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[5] |

| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[5] |

| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5] |

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards : Upon combustion, it may produce toxic fumes.[6][7]

-

Protective Equipment : Wear a self-contained breathing apparatus for firefighting if necessary.[5]

Accidental Release Measures

-

Personal Precautions : Use personal protective equipment. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas.[5]

-

Environmental Precautions : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[5]

-

Containment and Cleaning : Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[5] Absorb the spill with inert material (e.g., sand, earth) and place it in a suitable container for disposal.[7][11]

Disposal Procedures

The disposal of this compound must be conducted in accordance with local, regional, and national regulations.

-

Product Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[5] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[5]

-

Contaminated Packaging : Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[5] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[5]

Experimental Protocols and Data

It is important to note that the safety data sheets and chemical databases reviewed for this guide do not contain detailed experimental protocols for the synthesis, use, or specific safety testing of this compound. The information provided is a compilation of standardized safety recommendations. Researchers should develop specific standard operating procedures (SOPs) for their experimental setups that incorporate the safety information outlined in this guide. Quantitative toxicity data, such as LD50 and LC50 values, were not available in the consulted resources.[5]

Logical Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment and adherence to all applicable safety regulations and institutional protocols. Always consult the most current Safety Data Sheet (SDS) for this compound before use.

References

- 1. echemi.com [echemi.com]

- 2. Cas 999-06-4,this compound | lookchem [lookchem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

- 9. kscl.co.in [kscl.co.in]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. sdfine.com [sdfine.com]

Physicochemical Properties of 4-Bromooctane

An In-depth Technical Guide on the Thermodynamic Properties of 4-Bromooctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the thermodynamic properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this paper combines available physical properties with established methodologies for estimating core thermodynamic parameters. Furthermore, it details generalized experimental protocols relevant to the determination of these properties for haloalkanes.

This compound is a colorless liquid with the chemical formula C₈H₁₇Br.[1] It is also known as octane, 4-bromo- and 4-octyl bromide. The fundamental physicochemical properties of this compound are summarized in Table 1. This data is crucial for understanding its behavior in various experimental and industrial settings.

Table 1:

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Br | [1][2] |

| Molecular Weight | 193.12 g/mol | [1][2][3] |

| Boiling Point | 190.8 °C at 760 mmHg | [1] |

| Density | 1.108 g/cm³ | [1] |

| Flash Point | 56.1 °C | [1] |

| Refractive Index | 1.45 | [1] |

| Vapor Pressure | 0.739 mmHg at 25°C |

Core Thermodynamic Properties

For haloalkanes, the physical properties such as boiling point and density show predictable trends. Boiling points are considerably higher than those of hydrocarbons with comparable molecular mass due to stronger intermolecular forces.[7][8] The boiling point increases with the size of the alkyl chain and the atomic mass of the halogen.[7]

Table 2: Estimated Thermodynamic Properties of Bromoalkanes (for context)

| Property | Compound | Value (kJ/mol) | Phase |

| Standard Enthalpy of Formation (ΔfH⦵298) | Bromoethane | -97.6 to -93.4 | Gas |

| Standard Enthalpy of Formation (ΔfH⦵298) | 1-Bromopropane | -125.8 to -123.0 | Gas |

Note: These values for related bromoalkanes are provided to give an order of magnitude. Specific values for this compound would require detailed group contribution calculations.

Experimental Determination of Thermodynamic Properties

The experimental determination of thermodynamic properties for compounds like this compound relies on calorimetric techniques. Calorimetry directly measures the heat changes associated with chemical and physical processes.

Enthalpy of Combustion and Formation

The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly through its enthalpy of combustion (ΔcH°). The experimental protocol involves the complete combustion of a known mass of the substance in a bomb calorimeter.

Experimental Workflow for Determining Enthalpy of Formation:

Protocol:

-

A precisely weighed sample of this compound is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

The bomb is filled with excess pure oxygen under pressure to ensure complete combustion.

-

The bomb is submerged in a known quantity of water in an insulated container (the calorimeter).

-

The initial temperature of the water is recorded.

-

The sample is ignited electrically.

-

The temperature of the water is monitored, and the maximum temperature reached is recorded.

-

The heat absorbed by the calorimeter and the water is calculated from the temperature change and the previously determined heat capacity of the calorimeter.

-

The enthalpy of combustion is then calculated per mole of this compound.

-

Finally, the standard enthalpy of formation is determined using Hess's Law, which relates the enthalpy of combustion to the standard enthalpies of formation of the products (CO₂, H₂O, and HBr).

Heat Capacity

The heat capacity (Cp) of liquid this compound can be measured using a differential scanning calorimeter (DSC).[9]

Experimental Protocol using Differential Scanning Calorimetry (DSC):

-

A small, accurately weighed sample of this compound is sealed in an aluminum pan.

-

An empty, sealed aluminum pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC instrument.

-

The instrument is programmed to heat the sample and reference at a constant rate over a specified temperature range.

-

The DSC measures the difference in heat flow required to raise the temperature of the sample and the reference.

-

This differential heat flow is directly proportional to the heat capacity of the sample.

-

The instrument is calibrated using a standard material with a known heat capacity, such as sapphire.

Entropy and Gibbs Free Energy

The standard entropy (S°) of this compound can be determined from heat capacity measurements starting from a very low temperature (approaching 0 K) and integrating the heat capacity divided by the temperature up to the standard temperature of 298.15 K. This process also requires accounting for the entropies of any phase transitions that occur.

The standard Gibbs free energy of formation (ΔfG°) is then calculated using the Gibbs-Helmholtz equation:

Where:

-

ΔG° is the standard Gibbs free energy change.

-

ΔH° is the standard enthalpy change.

-

T is the absolute temperature in Kelvin.

-

ΔS° is the standard entropy change.

Logical Relationship for Thermodynamic Property Derivation:

Applications in Research and Drug Development

While this compound itself is not a therapeutic agent, haloalkanes are important intermediates in organic synthesis. A thorough understanding of their thermodynamic properties is essential for:

-

Reaction Optimization: Predicting the feasibility and energy balance of synthetic steps involving this compound.

-

Process Safety: Assessing the thermal hazards associated with its use in chemical reactions.

-

Purification and Separation: Designing efficient distillation and crystallization processes based on properties like vapor pressure and enthalpy of vaporization.

-

Computational Modeling: Providing accurate parameters for molecular modeling and simulations in drug design, where alkyl chains are often incorporated to modulate lipophilicity and binding affinity.

References

- 1. echemi.com [echemi.com]

- 2. This compound | C8H17Br | CID 102536 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4S)-4-bromooctane | C8H17Br | CID 52420267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. srd.nist.gov [srd.nist.gov]

- 6. [PDF] Estimation of the Thermodynamic Properties of Hydrocarbons at 298.15 K | Semantic Scholar [semanticscholar.org]

- 7. w3schools.blog [w3schools.blog]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatility of 4-Bromooctane in Advanced Materials Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromooctane, a secondary alkyl halide, is emerging as a versatile building block in the synthesis of advanced functional materials. Its branched octyl chain and reactive bromine moiety offer unique opportunities to tailor the properties of polymers, nanoparticles, and self-assembled monolayers. This technical guide provides an in-depth exploration of the potential applications of this compound in materials science, complete with detailed experimental protocols, quantitative data, and visualizations of key chemical pathways and workflows. The introduction of the branched alkyl chain can significantly influence material properties such as solubility, morphology, and charge transport characteristics.

Core Applications and Synthetic Pathways

The primary utility of this compound in materials science lies in its role as a precursor for introducing a branched octyl side chain into various molecular architectures. This is most prominently demonstrated in the synthesis of conjugated polymers for organic electronics.

Synthesis of Functional Monomers for Polymerization

A key application of this compound is in the synthesis of monomers for conducting polymers, such as poly(3-alkylthiophene)s (P3ATs). The branched nature of the octyl group introduced via this compound can enhance the solubility of the resulting polymer, which is crucial for solution-based processing of organic electronic devices.

The synthesis of the monomer, 3-(octan-4-yl)thiophene, can be achieved through a Grignard reaction followed by a Kumada coupling reaction.

Polymer Synthesis and Characterization

The synthesized 3-(octan-4-yl)thiophene monomer can be polymerized to poly(3-(octan-4-yl)thiophene) (P3O4T) using methods such as Grignard Metathesis (GRIM) polymerization. This method allows for the synthesis of regioregular polymers with controlled molecular weights.[1][2]

Quantitative Data for Poly(3-alkylthiophene)s

| Polymer | Alkyl Side-Chain | Mn (kDa) | Mw (kDa) | PDI (ĐM) | Regioregularity (RR) |

| P3BT | Butyl | ~11 | - | - | >95% |

| P3HT | Hexyl | ~39 | - | 1.4-1.7 | >95% |

| P3OT | Octyl | ~38 | - | 1.4-1.7 | >95% |

| P3EHTT | 2-ethylhexylthio | 26.5 | - | 1.40 | 99%[3] |

Experimental Protocols

Protocol 1: Synthesis of 4-octylmagnesium bromide (Grignard Reagent)

Materials:

-

This compound

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Iodine crystal (as initiator)

Procedure:

-

All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).[4][5][6]

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.[4]

-

Add a small crystal of iodine.

-

Dissolve this compound in anhydrous THF and add it to the dropping funnel.

-

Add a small amount of the this compound solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing.[7]

-

Once the reaction starts, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[6]

-

After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[4] The resulting solution of 4-octylmagnesium bromide should be used immediately in the next step.

Protocol 2: Synthesis of Poly(3-(octan-4-yl)thiophene) via GRIM Polymerization

Materials:

-

2-Bromo-3-(octan-4-yl)-5-iodothiophene (monomer, synthesized from 3-(octan-4-yl)thiophene)

-

Isopropylmagnesium chloride (i-PrMgCl) in THF

-

[1,3-Bis(diphenylphosphino)propane]nickel(II) chloride (Ni(dppp)Cl2)

-

Anhydrous THF

Procedure:

-

Under an inert atmosphere, dissolve the monomer in anhydrous THF in a round-bottom flask and cool the solution to 0 °C.[2]

-

Slowly add isopropylmagnesium chloride to the solution and stir for a specified time to allow for the formation of the Grignard species of the monomer.[2]

-

In a separate flask, prepare a suspension of Ni(dppp)Cl2 in anhydrous THF.[2]

-

Add the Ni(dppp)Cl2 suspension to the monomer solution at 0 °C.[2]

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 48 hours) to facilitate polymerization.[2]

-

Quench the polymerization by adding an acidic solution (e.g., HCl).

-

Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.

-